molecular formula C9H14O2 B8593013 2,2-Dimethyl-1-(2-furyl)-1-propanol

2,2-Dimethyl-1-(2-furyl)-1-propanol

Cat. No.: B8593013
M. Wt: 154.21 g/mol
InChI Key: LTDFKVVCPMRQTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-(2-furyl)-1-propanol is a useful research compound. Its molecular formula is C9H14O2 and its molecular weight is 154.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

1-(furan-2-yl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C9H14O2/c1-9(2,3)8(10)7-5-4-6-11-7/h4-6,8,10H,1-3H3

InChI Key

LTDFKVVCPMRQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C1=CC=CO1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

It should be noted that pinacolone 2a used in Examples 2 and 3 were purchased from Aldrich Chemical. Ketone 2b (2,2-dimethyl-3-undecanone) used in Example 4 was obtained by reacting 1-nonanal with tert-butyl magnesium chloride to synthesize 2,2-dimethyl-3-undecanol and oxidizing the resultant 2,2-dimethyl-3-undecanol with bichromic acid. Ketone 2c (pivalophenone(tert-butylphenyl ketone)) used in Example 5 was purchased from Aldrich Chemical. Ketone 2d (2,2-dimethyl-1-(2-furyl)-1-propanone) used in Example 6 was obtained by reacting 2-furaldehyde with tert-butyl magnesium chloride to yield 2,2-dimethyl-1-(2-furyl)-1-propanol and then oxidizing the resultant 2,2-dimethyl-1-(2-furyl)-1-propanol with N-methylmorpholine-N-oxide in the presence of a catalyst, TPAP (tetrapropylammonium perruthenate). Ketone 2e (2,2-dimethyl-1-(2-thienyl)-1-propanone) used in Example 7 was obtained by reacting thiophene with pivaloyl chloride in the presence of aluminum chloride. Ketone 2f (4,4-dimethyl-1-phenyl-3-pentenone) used in Example 8 was synthesized by a previously reported process (Org. Syn. Coll. Vol I, 81-82). Ketone 2g ((E)-2,2-dimethyl-4-undecen-3-one) used in Example 9 was obtained as a mixture with a ratio E/Z of 5:1 by reacting 1-bromo-3,3-dimethyl-2-butanone, which was obtained by bromination of pinacolone, with triphenylphosphine, treating the resultant product with sodium hydroxide to yield phosphorus ylide, and then reacting the resultant phosphorus ylide with 1-heptanal. Ketone 4a (ethyl 2,2-dimethyl-3-oxobutanoate) used in Example 10 was synthesized by a previously reported process (J. Am. Chem. Soc. 1988, vol 110, pp. 1539-1546). Ketone 4b (ethyl 2,2-dimethyl-3-oxo-3-phenyl propionate) used in Example 11 was also synthesized by a previously reported process (J. Chem. Soc., Perkin Trans. I 1986, pp. 1139-1143). Ketone 6 (adamantyl methyl ketone) used in Example 12 and ketone 7 (2,2-dimethylcyclohexanone) used in Example 13 were purchased from Aldrich Chemical. Ketone 8a (2,2-dimethyl-1-indanone) used in Example 14 and ketone 8b (2,2-dimethyl-1-tetralone) used in Example 15 were synthesized by previously reported processes (J. Am. Chem. Soc. 1975, vol. 97, pp. 4667-4672).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
bichromic acid
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
[Compound]
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
tert-butyl magnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
Ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.